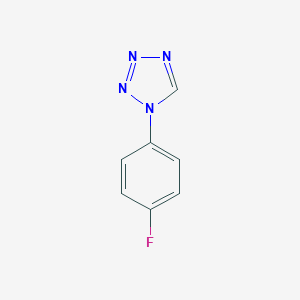
1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C7H5FN4 and its molecular weight is 164.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
One of the most notable applications of 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole and its derivatives is in the development of anticancer agents. Research has demonstrated that certain tetrazole derivatives can act as microtubule destabilizers, which are crucial for cancer cell proliferation. A study synthesized a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols that showed significant potency against various cancer cell lines such as SGC-7901, A549, and HeLa. The most active compound in this series exhibited IC50 values ranging from 0.090 to 0.650 μM, indicating strong antiproliferative effects and the ability to disrupt microtubule networks in cancer cells .
Anti-inflammatory and Analgesic Properties
Additionally, tetrazole derivatives have been investigated for their anti-inflammatory and analgesic properties. For instance, compounds derived from this compound have shown potential in alleviating pain and inflammation through various mechanisms . This suggests that these compounds could serve as a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Bioisosterism in Drug Design
The concept of bioisosterism plays a significant role in the medicinal applications of tetrazoles. By substituting carboxylic acid groups with tetrazole moieties, researchers can enhance the pharmacokinetic profiles of existing drugs. This approach has led to the development of several FDA-approved drugs containing tetrazole structures, which exhibit a wide range of biological activities including antihypertensive and antimicrobial effects .
Materials Science
Explosives and Propellant Formulations
Tetrazoles are recognized for their high nitrogen content and energetic properties, making them suitable candidates for use in explosives and propellant formulations. The unique structure of tetrazoles allows for the development of materials that are not only powerful but also relatively stable compared to traditional explosives. This has implications for both military applications and space exploration .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound derivatives:
| Activity | Description | IC50 Values |
|---|---|---|
| Anticancer | Microtubule destabilization leading to apoptosis in cancer cells | 0.090 - 0.650 μM |
| Anti-inflammatory | Reduction of inflammation and pain through various biochemical pathways | Not specified |
| Antimicrobial | Activity against bacterial strains such as Staphylococcus aureus | MIC = 25 μg/mL |
| Hypertensive | Used in drugs targeting hypertension | Various |
Propriétés
IUPAC Name |
1-(4-fluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYSZGDWCLIPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













